

Spectroscopic Profile of 2-(2-Ethylhexyloxy)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(2-Ethylhexyloxy)ethanol**

Cat. No.: **B3422721**

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-(2-Ethylhexyloxy)ethanol** (CAS No. 1559-35-9).^{[1][2][3][4]} Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral characteristics. While raw spectral data is available across various databases, this guide synthesizes the information into a readily comparable format and includes detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a summary of the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **2-(2-Ethylhexyloxy)ethanol**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **2-(2-Ethylhexyloxy)ethanol** exhibits characteristic signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.70	t, $J \approx 5.0$ Hz	2H	HO-CH ₂ -CH ₂ -O-
~3.52	t, $J \approx 5.0$ Hz	2H	HO-CH ₂ -CH ₂ -O-
~3.40	d, $J \approx 5.5$ Hz	2H	-O-CH ₂ -CH(CH ₂ CH ₃)-
~2.50	s	1H	-OH
~1.50	m	1H	-CH ₂ -CH(CH ₂ CH ₃)-
~1.25-1.40	m	8H	-(CH ₂) ₄ -CH ₃
~0.85-0.95	m	6H	-CH(CH ₂ CH ₃)- and -(CH ₂) ₄ -CH ₃

Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of **2-(2-Ethylhexyloxy)ethanol**.

Chemical Shift (δ) (ppm)	Assignment
~72.5	-O-CH ₂ -CH-
~70.5	HO-CH ₂ -CH ₂ -O-
~61.5	HO-CH ₂ -CH ₂ -O-
~41.0	-CH ₂ -CH(CH ₂ CH ₃)-
~30.5	-CH ₂ (CH ₂) ₂ CH ₃
~29.0	-CH ₂ CH ₂ CH ₂ CH ₃
~24.0	-CH(CH ₂ CH ₃)-
~23.0	-CH ₂ CH ₂ CH ₂ CH ₃
~14.0	-(CH ₂) ₄ -CH ₃
~11.0	-CH(CH ₂ CH ₃)-

Infrared (IR) Spectroscopy

The IR spectrum of **2-(2-Ethylhexyloxy)ethanol** shows characteristic absorption bands for its alcohol and ether functional groups.

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2950-2850	Strong	C-H Stretch (Alkyl)
~1460	Medium	C-H Bend (Alkyl)
~1380	Medium	C-H Bend (Alkyl)
~1110	Strong	C-O Stretch (Ether and Alcohol)

Experimental Protocols

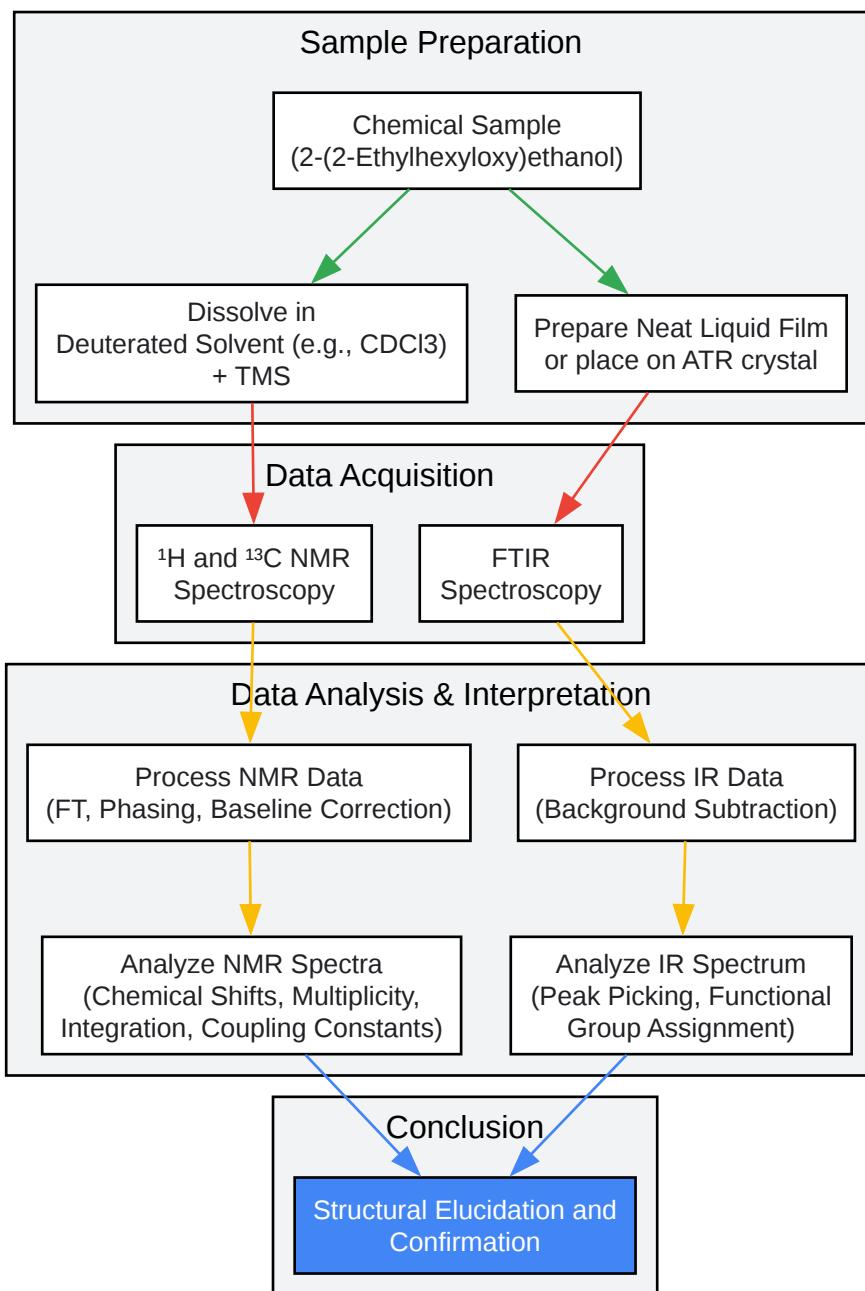
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of **2-(2-Ethylhexyloxy)ethanol** (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (CDCl_3).^[5] A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.^[5]

^1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.^[5] Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.^[5] Data is typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.^[5]

^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance of ^{13}C , a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.


Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as **2-(2-Ethylhexyloxy)ethanol**, the spectrum can be obtained using the neat liquid. A single drop of the compound is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film.^[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.^{[6][7]}

Data Acquisition: The sample holder (with salt plates or ATR accessory) is placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .^{[5][6]} A background spectrum of the empty salt plates or clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like **2-(2-Ethylhexyloxy)ethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]
- 2. 2-(2-ETHYLHEXYLOXY)ETHANOL | 1559-35-9 [chemicalbook.com]
- 3. 2-(2-Ethylhexyloxy)ethanol | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Ethylhexyloxy)ethanol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422721#spectroscopic-data-for-2-2-ethylhexyloxy-ethanol-nmr-and-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com